molecular formula C9H8N2O3S B1413740 4-Oxazol-4-yl-benzenesulfonamide CAS No. 2169347-40-2

4-Oxazol-4-yl-benzenesulfonamide

Cat. No. B1413740
CAS RN: 2169347-40-2
M. Wt: 224.24 g/mol
InChI Key: HXAAEYKZZVOBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxazol-4-yl-benzenesulfonamide is a chemical compound that has been studied for its various properties . It is part of the oxazole family, which is a class of compounds that have been used in medicinal chemistry due to their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of 4-Oxazol-4-yl-benzenesulfonamide involves several steps. One method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. This is followed by cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The resulting compound then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The final product is obtained after treatment with an aqueous ammonia solution .


Molecular Structure Analysis

Oxazoles, including 4-Oxazol-4-yl-benzenesulfonamide, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Antimicrobial Activity

4-Oxazol-4-yl-benzenesulfonamide: derivatives have been studied for their potential as antimicrobial agents. Research has shown that certain oxazole derivatives exhibit significant antibacterial potential against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound’s ability to inhibit bacterial growth makes it a candidate for further development into new antimicrobial drugs.

Anticancer Properties

Oxazole derivatives, including 4-Oxazol-4-yl-benzenesulfonamide , have been evaluated for their anticancer activity. Studies suggest that these compounds can be effective against various cancer cell lines, including HeLa , HCT-116 , and MCF-7 . The structure-activity relationship of these derivatives is crucial for understanding their potential as anticancer agents.

Antiglaucomatous Drug Development

This compound has been identified as a promising drug candidate for the treatment of glaucoma. It acts as an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for antiglaucomatous drugs . The selective inhibition property could lead to fewer side effects and improved patient outcomes.

Antitubercular Activity

Oxazole derivatives have shown promise in the fight against tuberculosis. They have been found to possess antitubercular activity, which could be harnessed to develop new treatments for this persistent and often drug-resistant disease .

Antidiabetic and Antiobesity Applications

Some oxazole derivatives have been associated with antidiabetic and antiobesity effects. While the specific applications of 4-Oxazol-4-yl-benzenesulfonamide in these fields require further research, the compound’s oxazole core suggests potential utility in metabolic disorder treatments .

properties

IUPAC Name

4-(1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAAEYKZZVOBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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